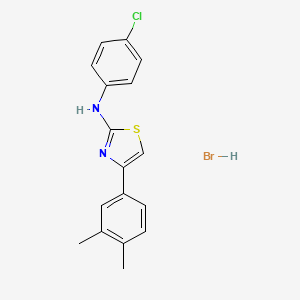
N-(2-methoxyphenyl)-2-(2-naphthoyl)hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-2-(2-naphthoyl)hydrazinecarboxamide, commonly known as MN-24, is a synthetic cannabinoid that has gained attention in the scientific research community for its potential therapeutic applications. This compound belongs to the class of indole-3-carboxamide derivatives and has a chemical formula of C24H20N2O2.
Scientific Research Applications
MN-24 has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis. MN-24 has also been studied for its potential anti-cancer properties, with some studies showing promising results in inhibiting the growth of cancer cells.
Mechanism of Action
MN-24 acts as a cannabinoid receptor agonist, binding to CB1 and CB2 receptors in the body. This activation of the endocannabinoid system may be responsible for the compound's anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects
Studies have shown that MN-24 can reduce inflammation in animal models of arthritis. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, MN-24 has been found to have low toxicity in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of MN-24 for lab experiments is its low toxicity, which makes it a safer alternative to other synthetic cannabinoids. However, MN-24 is still a relatively new compound and more research is needed to fully understand its properties and potential applications.
Future Directions
There are several potential future directions for research on MN-24. One area of interest is its potential use in the treatment of inflammatory diseases such as arthritis. Further studies are needed to determine the optimal dosage and treatment regimen for MN-24 in these conditions. Another area of interest is its potential anti-cancer properties, and more research is needed to determine its efficacy in treating various types of cancer. Additionally, MN-24 may have potential applications in the treatment of other conditions such as neuropathic pain and anxiety disorders.
Synthesis Methods
MN-24 can be synthesized through a multi-step process involving the reaction of 2-naphthoyl chloride with 2-aminoanisole to form 2-(2-methoxyphenyl)-2-naphthalenecarboxylic acid. This intermediate is then reacted with hydrazine hydrate to produce MN-24.
properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(naphthalene-2-carbonylamino)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-25-17-9-5-4-8-16(17)20-19(24)22-21-18(23)15-11-10-13-6-2-3-7-14(13)12-15/h2-12H,1H3,(H,21,23)(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOOXGQUHHGOKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NNC(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-phenylethyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B4968440.png)


![2-{1-[1'-(4-fluorophenyl)-1,4'-bipiperidin-4-yl]-1H-1,2,3-triazol-4-yl}ethanol trifluoroacetate (salt)](/img/structure/B4968454.png)
![N-{2-[3-(methylthio)benzyl]-1,2,3,4-tetrahydro-5-isoquinolinyl}isonicotinamide](/img/structure/B4968462.png)
![5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968463.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4968469.png)
![5-methyl-2-(4-nitrophenyl)-4-{[(4-piperidinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4968475.png)
![2-[(6-methyl-1H-benzimidazol-2-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4968478.png)
![3-{[2-(4-morpholinyl)ethyl]amino}-5-phenyl-2-cyclohexen-1-one](/img/structure/B4968481.png)
![11-(allyloxy)-3,4,5,6-tetrachloro-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B4968491.png)


